Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-
Overview
Description
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, also known as Propanenitrile-3-(2-hydroxyethylphenylamino) or PN-3-HEPA, is an organic compound that is widely used in a variety of scientific research applications. It is a colorless, liquid compound with a boiling point of approximately 180°C and a density of 1.02 g/mL. It can be synthesized from a variety of organic compounds, including propylene and ethylbenzene. PN-3-HEPA has been used in a variety of scientific research applications, including as a reactant in organic synthesis, as a substrate in enzyme assays, and as a reagent in biochemical assays.
Scientific Research Applications
- Summary of the Application: Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]- is used in the synthesis of imidazolium-based dual functionalized ionic liquids . These ionic liquids have received considerable attention in recent years due to their unique properties such as negligible vapor pressure, good dissolution characteristics, non-flammability, non-toxicity, remarkable solvation capacity, chemical and thermal stability, and wide liquid phase range .
- Methods of Application or Experimental Procedures: The propanenitrile imidazolium-based ionic liquids with different functional groups were prepared and their physicochemical properties were measured over a temperature range of 293.15 to 353.15 K . The elemental analysis and 13 C and 1 H NMR results confirmed the synthesized IL structures .
- Summary of the Results or Outcomes: The findings show that these ionic liquids have lower densities, similar refractive indices, higher viscosities, and lower decomposition temperature compared to their analogous incorporating only nitrile functionality . Also, the ionic liquids showed a weak temperature dependency on the thermal expansion coefficients, αp = -4.75 × 10^−4 to 5.25 × 10^−4 K^−1 .
properties
IUPAC Name |
3-[N-(2-hydroxyethyl)anilino]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-7-4-8-13(9-10-14)11-5-2-1-3-6-11/h1-3,5-6,14H,4,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJJWQVBLSPALW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052617 | |
Record name | N-Cyanoethyl-hydroxyethyl aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- | |
CAS RN |
92-64-8 | |
Record name | 3-[(2-Hydroxyethyl)phenylamino]propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanenitrile, 3-((2-hydroxyethyl)phenylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Cyanoethyl-hydroxyethyl aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N-(2-hydroxyethyl)anilino)propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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